molecular formula C8H9F2NO B2406427 2-(Difluoromethoxy)benzylamine CAS No. 243863-36-7

2-(Difluoromethoxy)benzylamine

Cat. No.: B2406427
CAS No.: 243863-36-7
M. Wt: 173.163
InChI Key: GGXXUJUQXAOYPK-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzylamine is an organic compound with the molecular formula C(_8)H(_9)F(_2)NO. It is characterized by the presence of a benzylamine group substituted with a difluoromethoxy group at the ortho position. This compound is primarily used as an intermediate in pharmaceutical synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzylamine typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable benzylamine derivative.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions. This can be achieved using difluoromethyl ethers in the presence of a base.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethoxy group. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-(Difluoromethoxy)benzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: It is used in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites or allosteric sites .

Comparison with Similar Compounds

    2-(Methoxy)benzylamine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxy)benzylamine: Contains a trifluoromethoxy group, which can significantly alter its chemical and biological properties.

Uniqueness: 2-(Difluoromethoxy)benzylamine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological profiles .

Properties

IUPAC Name

[2-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXUJUQXAOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947255
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243863-36-7
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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